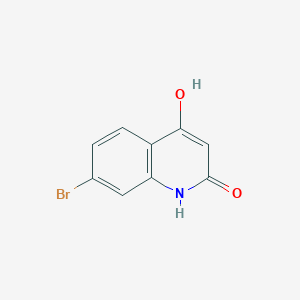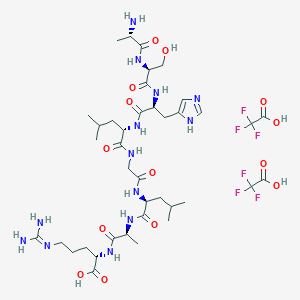![molecular formula C13H11IN2O3S B12454749 N'-[(3-iodo-4-methoxyphenyl)carbonyl]thiophene-2-carbohydrazide](/img/structure/B12454749.png)
N'-[(3-iodo-4-methoxyphenyl)carbonyl]thiophene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(3-iodo-4-methoxyphenyl)carbonyl]thiophene-2-carbohydrazide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .
Métodos De Preparación
The synthesis of N’-[(3-iodo-4-methoxyphenyl)carbonyl]thiophene-2-carbohydrazide typically involves the condensation of 3-iodo-4-methoxybenzoyl chloride with thiophene-2-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
N’-[(3-iodo-4-methoxyphenyl)carbonyl]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N’-[(3-iodo-4-methoxyphenyl)carbonyl]thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N’-[(3-iodo-4-methoxyphenyl)carbonyl]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparación Con Compuestos Similares
N’-[(3-iodo-4-methoxyphenyl)carbonyl]thiophene-2-carbohydrazide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
The uniqueness of N’-[(3-iodo-4-methoxyphenyl)carbonyl]thiophene-2-carbohydrazide lies in its specific substitution pattern and the presence of the iodo and methoxy groups, which may confer distinct chemical and biological properties compared to other thiophene derivatives .
Propiedades
Fórmula molecular |
C13H11IN2O3S |
|---|---|
Peso molecular |
402.21 g/mol |
Nombre IUPAC |
N'-(3-iodo-4-methoxybenzoyl)thiophene-2-carbohydrazide |
InChI |
InChI=1S/C13H11IN2O3S/c1-19-10-5-4-8(7-9(10)14)12(17)15-16-13(18)11-3-2-6-20-11/h2-7H,1H3,(H,15,17)(H,16,18) |
Clave InChI |
BIBVMIMZAOHNJU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=CS2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-hexanoyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454671.png)
![2-ethyl-3-(2-hydroxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12454672.png)
![4-tert-butyl-N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B12454675.png)
![6-Fluoropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B12454678.png)

![N-[4-(5-Isopropyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12454685.png)
![2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B12454689.png)
![3-Iodo-5-methylimidazo[1,2-a]pyrazine](/img/structure/B12454711.png)



![1-(3,4-dichlorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B12454738.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]hexanamide](/img/structure/B12454741.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B12454746.png)
